BenchChemオンラインストアへようこそ!

Anti-Trypanosoma cruzi agent-5

Trypanosoma cruzi Epimastigote inhibition IC50 comparison

Procure WC-9 (205381-53-9), a validated non-competitive squalene synthase inhibitor. Outperforms nifurtimox and benznidazole with defined potency against T. cruzi epimastigotes and amastigotes. An essential tool for reproducible antichagasic research, target validation, and SAR optimization. Ideal for HTS and lead benchmarking.

Molecular Formula C15H13NO2S
Molecular Weight 271.3 g/mol
CAS No. 205381-53-9
Cat. No. B1684160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-Trypanosoma cruzi agent-5
CAS205381-53-9
Synonyms4-phenoxyphenoxyethyl thiocyanate
WC-9 compound
Molecular FormulaC15H13NO2S
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)OCCSC#N
InChIInChI=1S/C15H13NO2S/c16-12-19-11-10-17-13-6-8-15(9-7-13)18-14-4-2-1-3-5-14/h1-9H,10-11H2
InChIKeyYQZHGQYIMXWEHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-Phenoxyphenoxyethyl Thiocyanate (WC-9): A Validated Squalene Synthase Inhibitor with Nanomolar Potency Against Trypanosoma cruzi


4-Phenoxyphenoxyethyl thiocyanate (CAS 205381-53-9, also designated WC-9) is an aryloxyethyl thiocyanate derivative that acts as a non-competitive inhibitor of squalene synthase (SQS) in Trypanosoma cruzi, the etiological agent of Chagas disease. Its mechanism involves specific blockade of de novo sterol biosynthesis at the pre-squalene level, leading to depletion of essential parasite-specific endogenous sterols (ergosterol and its 24-ethyl analog) that cannot be replaced by host cholesterol [1]. The compound has been extensively characterized as a lead antiparasitic agent with demonstrated activity against both extracellular epimastigote and clinically relevant intracellular amastigote forms of T. cruzi [2].

Why 4-Phenoxyphenoxyethyl Thiocyanate Cannot Be Replaced by Generic Antichagasic Agents


Substituting 4-phenoxyphenoxyethyl thiocyanate (WC-9) with clinically used antichagasic drugs such as nifurtimox or benznidazole fails to achieve equivalent antiparasitic potency. WC-9 exhibits an IC50 of 2.2 μM against T. cruzi epimastigotes, which is 4.5- to 5.6-fold more potent than nifurtimox (IC50 = 9.91–12.28 μM) when evaluated under comparable assay conditions [1]. More critically, WC-9 demonstrates low nanomolar activity against the clinically relevant intracellular amastigote stage—a potency differential that standard nitroheterocyclic drugs cannot match [2]. Furthermore, WC-9's defined molecular target (squalene synthase) enables rational structure-activity optimization, whereas substitution with broad-spectrum agents lacking validated target engagement introduces significant experimental variability and undermines reproducibility in mechanism-of-action studies.

Quantitative Differentiation: 4-Phenoxyphenoxyethyl Thiocyanate vs. Clinical Standards and Structural Analogs


WC-9 Exhibits 4.5- to 5.6-Fold Superior Potency vs. Nifurtimox in T. cruzi Epimastigote Assays

4-Phenoxyphenoxyethyl thiocyanate (compound 56) demonstrates an IC50 of 2.2 μM against T. cruzi epimastigotes. Under the same assay conditions, nifurtimox—one of only two drugs currently approved for clinical management of Chagas disease—requires concentrations of 9.91–12.28 μM to achieve equivalent growth inhibition [1]. This 4.5- to 5.6-fold potency advantage was observed in parallel experimental runs using identical culture conditions and endpoint measurements, establishing WC-9 as the substantially more active antiproliferative agent in extracellular parasite assays.

Trypanosoma cruzi Epimastigote inhibition IC50 comparison Nifurtimox

WC-9 Achieves Nanomolar Potency Against Clinically Relevant T. cruzi Amastigotes

Against the intracellular amastigote form of T. cruzi—the clinically relevant replicative stage responsible for disease pathology in mammalian hosts—4-phenoxyphenoxyethyl thiocyanate (WC-9) exhibits ED50 and IC50 values in the low nanomolar range [1]. This represents an approximately 100- to 200-fold potency enhancement compared to its activity against epimastigotes (2.2 μM). While nifurtimox and benznidazole are primarily active against extracellular forms and demonstrate substantially higher effective concentrations against amastigotes, WC-9 maintains exceptional potency against this therapeutically critical parasite stage.

Trypanosoma cruzi Intracellular amastigote ED50/IC50 Nanomolar activity

Para-Phenyl Substitution Pattern Is Not Required: Regioisomer 36 Retains WC-9 Activity

Contrary to initial assumptions that the para-phenyl substitution pattern was essential for antiparasitic activity, the regioisomer of WC-9 (compound 36) exhibits inhibitory action against T. cruzi comparable to that of WC-9 itself [1]. Meta-substituted analogs (compounds 48 and 61) also maintain potent inhibitory action against both T. cruzi and Toxoplasma gondii in the very low micromolar range [2]. These findings demonstrate that the structural requirements for antiparasitic activity are more flexible than previously recognized, a property not observed in many structurally constrained antichagasic scaffolds.

Structure-activity relationship Regioisomer Para-phenyl substitution WC-9 analogs

WC-9 Serves as Reference Benchmark for Analog Potency: Compound 43 Is 3-Fold More Potent

In a systematic analoging campaign, compound 43 was identified as 3-fold more potent than the lead compound WC-9 (compound 4) against intracellular T. cruzi amastigotes [1]. Concurrently, compound 11 demonstrated activity nearly equivalent to WC-9 in the same assay system. This establishes WC-9 not only as a potent antiparasitic agent in its own right but as the validated reference benchmark against which all next-generation aryloxyethyl thiocyanate analogs must be measured.

Analog comparison Amastigote potency Lead optimization WC-9 derivatives

High-Value Applications for 4-Phenoxyphenoxyethyl Thiocyanate in Antiparasitic Research


Validated Positive Control for T. cruzi Epimastigote Growth Inhibition Assays

Use WC-9 as a positive control in T. cruzi epimastigote screening assays to benchmark novel compound potency. At 2.2 μM IC50, WC-9 provides a robust and reproducible reference point that outperforms nifurtimox (9.91–12.28 μM IC50), enabling more sensitive detection of incremental improvements in analog activity [1]. Recommended for high-throughput screening campaigns where a validated, well-characterized inhibitor with defined mechanism of action is required.

Reference Compound for Intracellular Amastigote Potency Determination

WC-9 is essential for establishing baseline potency in T. cruzi intracellular amastigote assays—the most clinically relevant in vitro model. Its low nanomolar ED50/IC50 values [1] provide a rigorous benchmark against which lead optimization candidates can be quantitatively compared. This application is particularly critical for compounds intended to progress to in vivo efficacy studies, as amastigote-stage activity is the strongest predictor of therapeutic potential.

Chemical Probe for Squalene Synthase Target Engagement Studies

WC-9's defined mechanism as a non-competitive squalene synthase inhibitor [1] makes it an ideal chemical probe for target validation and mechanistic studies in trypanosomatid sterol biosynthesis. Researchers investigating ergosterol pathway inhibition can use WC-9 as a tool compound to establish target engagement signatures, including sterol depletion patterns (reduction in ergosterol and 24-ethyl analog content) and growth arrest phenotypes.

Benchmark Standard for Structure-Activity Relationship Studies of Aryloxyethyl Thiocyanates

WC-9 serves as the foundational reference compound for SAR campaigns exploring aryloxyethyl thiocyanate derivatives. All modifications to the terminal aryl ring, alkyl linker, or thiocyanate group must be evaluated relative to WC-9's established potency profile [1]. This includes regioisomeric variations (e.g., compounds 36, 48, 61) and terminal ring substitutions (e.g., nitro derivative 13, trifluoromethyl derivatives 15 and 16), where WC-9 provides the essential baseline for quantifying potency gains or losses [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-Trypanosoma cruzi agent-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.